molecular formula C23H23FN2O4S B2763383 N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide CAS No. 451506-61-9

N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

Cat. No.: B2763383
CAS No.: 451506-61-9
M. Wt: 442.51
InChI Key: QTKNBCLTLZUXSS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is a synthetic organic compound characterized by its unique structural features, including an ethoxyphenyl group, a fluorine atom, and a phenethylsulfamoyl moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxyaniline to form 4-ethoxyaniline.

    Introduction of the Fluorine Atom: The next step is the fluorination of a suitable benzene derivative, often using electrophilic fluorination reagents such as Selectfluor.

    Sulfamoylation: The phenethylamine is reacted with chlorosulfonyl isocyanate to form the phenethylsulfamoyl intermediate.

    Coupling Reaction: Finally, the ethoxyphenyl, fluorinated benzene, and phenethylsulfamoyl intermediates are coupled under appropriate conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF (dimethylformamide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It shows promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylsulfamoyl group is known to mimic natural substrates of certain enzymes, allowing the compound to inhibit or modulate their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide
  • N-(4-chlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide
  • N-(4-ethoxyphenyl)-2-chloro-5-(N-phenethylsulfamoyl)benzamide

Uniqueness

N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide stands out due to the presence of the ethoxy group, which can influence its solubility and reactivity. The fluorine atom provides enhanced metabolic stability and binding affinity compared to its non-fluorinated analogs. These features make it a unique and valuable compound for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-2-30-19-10-8-18(9-11-19)26-23(27)21-16-20(12-13-22(21)24)31(28,29)25-15-14-17-6-4-3-5-7-17/h3-13,16,25H,2,14-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKNBCLTLZUXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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